8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H16ClFN4O2S and its molecular weight is 394.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Sulfur-Transfer Agents
Research into related sulfur-containing compounds highlights their reactivity and potential as sulfur-transfer agents. For instance, the study of dimethylbenzothiophenes by Kropp et al. (1996) provides insights into the microbial degradation of sulfur heterocycles in petroleum, indicating potential applications in bioremediation and sulfur recovery processes (Kropp, Saftić, Andersson, & Fedorak, 1996). Similarly, Klose, Reese, and Song (1997) discussed the preparation of sulfur-transfer agents from cyanoethyl disulfide, suggesting applications in chemical synthesis and modification (Klose, Reese, & Song, 1997).
Supramolecular Structures and Chemical Reactivity
The synthesis and characterization of supramolecular structures offer another avenue of research. Low et al. (2002) described the hydrogen bonding and molecular arrangements of dioxane derivatives, which could inform the design of molecular recognition systems or novel materials (Low, Cobo, Nogueras, Sánchez, Insuasty, & Torres, 2002).
Redox Sensors and Antimicrobial Agents
Charles et al. (2007) explored protein sulfenation as a redox sensor, indicating potential applications in understanding oxidative stress and designing redox-active therapeutic agents (Charles, Schröder, May, Free, Gaffney, Wait, Begum, Heads, & Eaton, 2007). Moreover, Ghorab et al. (2017) synthesized sulfonamide derivatives with significant antimicrobial activity, pointing to potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Fuel Cell Technologies
Bae, Miyatake, and Watanabe (2009) investigated sulfonated poly(arylene ether sulfone)s block copolymers for fuel-cell applications. These materials' high proton conductivity and mechanical properties suggest potential in developing more efficient fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).
Anion Exchange Polymer Electrolytes
Kim, Labouriau, Guiver, and Kim (2011) synthesized guanidinium-functionalized anion exchange polymer electrolytes, demonstrating a method that provides precise control of cation functionality. This research is relevant for applications in energy storage and conversion systems (Kim, Labouriau, Guiver, & Kim, 2011).
Properties
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O2S/c1-4-8-23-13-14(21(2)17(25)22(3)15(13)24)20-16(23)26-9-10-11(18)6-5-7-12(10)19/h4-7H,1,8-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYXFBFXBDSERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.